molecular formula C9H17NO6 B019531 methyl 2-acetamido-2-deoxy-beta-D-galactopyranoside CAS No. 22256-76-4

methyl 2-acetamido-2-deoxy-beta-D-galactopyranoside

Cat. No. B019531
CAS RN: 22256-76-4
M. Wt: 235.23 g/mol
InChI Key: ZEVOCXOZYFLVKN-SYHAXYEDSA-N
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Description

Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside is a metabolite of the drug 6-fluoro-3-indoxyl-beta-D-galactopyranoside . It has been shown to induce apoptosis in cells, which is mediated by the activation of caspase 3 and cleavage of poly(ADP)ribose polymerase (PARP) .


Molecular Structure Analysis

The molecular formula of methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside is C9H17NO6 . Its molecular weight is 235.23 . The InChI key is ZEVOCXOZYFLVKN-ZEBDFXRSSA-N .


Physical And Chemical Properties Analysis

Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside is a solid compound . Its melting point is between 190-200 °C . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Chemistry

  • Methyl 2-acetamido-2-deoxy-beta-D-galactopyranoside is significant in chemical synthesis, providing a route to rare 2-acetamido-2-deoxy-beta-D-hexopyranosides. This process involves the conversion of methyl 2-acetamido-2-deoxy-3-O-methanesulfonyl-beta-D-glucopyranoside to various derivatives, including methyl 2-acetamido-2-deoxy-beta-D-galactopyranoside (Cai, Ling, & Bundle, 2009).

Optical Activity and Conformation Studies

  • The compound has been used in studies exploring the optical activity and conformation of carbohydrates. The optical rotatory dispersion and circular dichroism spectra of its derivatives have been analyzed to understand the structural aspects of similar glycosides (Beychok, Ashwell, & Kabat, 1971).

Transformation into Other Derivatives

  • It serves as a starting material for synthesizing various derivatives. For example, it has been transformed into methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside, offering a convenient synthesis path for this galactosamine derivative (Hill & Hough, 1968).

Application in Dermatan Sulfate Synthesis

  • The compound has been utilized in the synthesis of dermatan sulfate fragments, demonstrating its relevance in complex biochemical syntheses (Jacquinet & Sinaÿ, 1987).

Role in Glycosidase Inhibition Studies

  • Methyl 2-acetamido-2-deoxy-beta-D-galactopyranoside derivatives have been synthesized as inhibitors of 2-acetamido-2-deoxy-beta-D-glucosidase, showing its potential in enzyme inhibition research (Bedi, Shah, & Bahl, 1978).

Use in Mucin Fragment Synthesis

  • This compound is also important in the synthesis of synthetic mucin fragments, aiding in understanding complex biological molecules (Thomas, Abbas, & Matta, 1988).

Research in Carbohydrate Binding and Tumor Analysis

  • In a study analyzing the interaction of tumor-associated antigens with lectins, this compound's derivatives were crucial in understanding the kinetics of these interactions (Murthy & Jayaraman, 2008).

Development of Colorimetric Substrates for Glycosidase Assay

  • Derivatives of methyl 2-acetamido-2-deoxy-beta-D-galactopyranoside have been synthesized for use as colorimetric substrates in glycosidase assays, demonstrating its utility in enzymatic studies (Aamlid, Lee, Smith, Richardson, & Price, 1990).

properties

IUPAC Name

N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO6/c1-4(12)10-6-8(14)7(13)5(3-11)16-9(6)15-2/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7+,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVOCXOZYFLVKN-SYHAXYEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-acetamido-2-deoxy-beta-D-galactopyranoside

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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